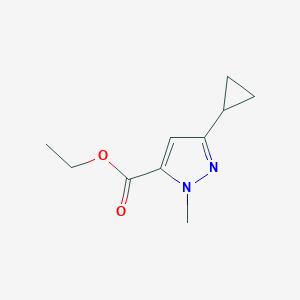
4-(Benzyloxy)picolinonitrile
Overview
Description
4-(Benzyloxy)picolinonitrile is a chemical compound with the molecular formula C13H10N2O . It is also known by the synonym 4-Benzyloxy-2-cyanopyridine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H10N2O . The InChI code for this compound is 1S/C13H10N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 210.24 . The exact values for its density, boiling point, and melting point are not provided in the search results .Scientific Research Applications
Glycosylation Studies
4-(Benzyloxy)picolinonitrile is utilized in glycosylation studies. For example, Crich and Dudkin (2001) found that glycosylation of certain glucosamine derivatives was enhanced when using picolinyl ethers, including those related to picolinonitrile. This study highlights the potential of picolinonitrile derivatives in facilitating glycosylation reactions, an essential process in carbohydrate chemistry (Crich & Dudkin, 2001).
Organic Light-Emitting Diodes (OLEDs)
Picolinonitrile derivatives have been explored in the development of efficient host materials for red phosphorescent OLEDs. Liu et al. (2018) synthesized novel dihydroacridine derivatives attached to picolinonitrile, demonstrating their utility in OLEDs with enhanced performance (Liu et al., 2018).
Synthesis of Heterocycles
The compound has applications in the synthesis of heterocycles. Fukuhara et al. (2018) developed a unique synthetic approach for 3-hydroxy-4-substituted picolinonitriles, showcasing the versatility of picolinonitrile derivatives in organic synthesis (Fukuhara et al., 2018).
Fungicide Synthesis
In the synthesis of fungicides, Li et al. (2019) reported an efficient stereoselective synthesis of a chiral aldehyde intermediate using a picolinamide derivative, indicating the significance of picolinonitrile derivatives in agrochemical research (Li et al., 2019).
Environmental Science
The compound is relevant in environmental science, particularly in understanding the interactions of aromatics with soil constituents. Ringwald and Pemberton (2000) investigated the adsorption mechanisms of picolines, including 4-picoline, onto silica surfaces, providing insights into the environmental behavior of such compounds (Ringwald & Pemberton, 2000).
Biotransformation Research
This compound derivatives have been studied in biotransformation research. Sakamoto et al. (2001) explored the use of 4-picoline in the oxidation process by toluene dioxygenase, contributing to the field of enzyme engineering and biocatalysis (Sakamoto et al., 2001).
Mechanism of Action
Target of Action
It is known to inhibitCYP1A2 and CYP2C19 enzymes . These enzymes play a crucial role in drug metabolism and bioactivation.
Mode of Action
Given its inhibitory action on cyp1a2 and cyp2c19 enzymes, it likely interacts with these enzymes and alters their activity .
Biochemical Pathways
As it inhibits cyp1a2 and cyp2c19 enzymes, it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
4-(Benzyloxy)picolinonitrile exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.2 (iLOGP), 2.37 (XLOGP3), 2.38 (WLOGP), 1.07 (MLOGP), and 2.84 (SILICOS-IT), with a consensus Log Po/w of 2.17 . Its water solubility is 0.213 mg/ml .
Result of Action
Given its inhibitory action on CYP1A2 and CYP2C19 enzymes, it may alter the metabolism and bioactivation of drugs that are substrates of these enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility can be affected by the pH of the environment . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-phenylmethoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDORVLVNIOXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648733 | |
| Record name | 4-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100382-00-1 | |
| Record name | 4-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)


![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)

